BOC-酪氨酸-苄酯

描述

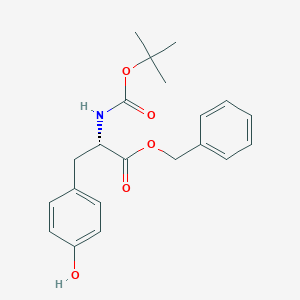

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate, also known as (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate, is a useful research compound. Its molecular formula is C21H25NO5 and its molecular weight is 371.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

肽合成

BOC-酪氨酸-苄酯用于Boc固相肽合成 . 该方法是生产肽的常用方法,肽是由两个或多个氨基酸以链状连接而成的化合物。

水凝胶形成

该化合物用于形成肽基水凝胶 . 这些水凝胶在生物医药领域具有广泛的应用,例如药物递送、组织工程、伤口愈合、细胞培养基和生物传感 .

药物递送系统

BOC-酪氨酸-苄酯用于开发光控药物释放系统 . 在近红外光照射下,掺入水凝胶的碳纳米材料的光热效应会引起凝胶结构的不稳定,导致大量药物释放 .

蛋白酶体抑制

包括BOC-酪氨酸-苄酯在内的肽醛衍生物已被研究作为20S蛋白酶体的抑制剂 . 20S蛋白酶体是一个大型的圆柱形复合体,在许多生理过程的调节中起着至关重要的作用 .

碳纳米材料的生物医学应用

功能化的碳纳米管和氧化石墨烯与BOC-酪氨酸-苄酯结合,广泛用于生物医学应用 . 已经证明功能化的碳纳米管和氧化石墨烯在体外和体内均无毒性 .

研究与开发

作用机制

Target of Action

As a tyrosine derivative, it may interact with proteins or enzymes that recognize or are modulated by tyrosine residues .

Mode of Action

It’s known that tyrosine derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

BOC-TYR-OBZL, being a tyrosine derivative, may be involved in the same biochemical pathways as tyrosine. Tyrosine is a precursor for the synthesis of several important biochemicals, including dopamine, norepinephrine, and epinephrine. These compounds play crucial roles in various physiological processes, including mood regulation, stress response, and the body’s fight-or-flight response .

Result of Action

As a tyrosine derivative, it may have similar effects as tyrosine, which include influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

生化分析

Biochemical Properties

Boc-L-tyrosine benzyl ester plays a role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as carboxypeptidase Y, which mediates amide bond formation . The nature of these interactions involves the formation of amide bonds, crucial for the synthesis of linear and cyclic peptides .

Cellular Effects

They can affect the secretion of anabolic hormones, supply fuel during exercise, and prevent exercise-induced muscle damage .

Molecular Mechanism

The molecular mechanism of Boc-L-tyrosine benzyl ester primarily involves its role in peptide synthesis. It mediates amide bond formation, a fundamental reaction in organic synthesis . This process involves the interaction of Boc-L-tyrosine benzyl ester with enzymes like carboxypeptidase Y .

Metabolic Pathways

Tyrosine, from which Boc-L-tyrosine benzyl ester is derived, is involved in several metabolic pathways, including the synthesis of neurotransmitters and hormones .

生物活性

Overview

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate, also known by its CAS number 105183-60-6, is a compound that incorporates a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in organic synthesis, particularly in peptide chemistry, due to its stability and the ease of removal of the Boc group under mild conditions. The presence of the hydroxyl group on the phenyl ring enhances its biological activity, making it a subject of interest in medicinal chemistry and biochemistry.

Chemical Structure

The molecular formula for (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate is C21H25NO5, with a molecular weight of 373.44 g/mol. The structure features a benzyl group, a hydroxyl functional group, and a Boc-protected amine which plays a crucial role in its reactivity and biological interactions.

The biological activity of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate is largely attributed to its ability to interact with various biological targets through the hydroxyl group and the amine functionality. The Boc group serves to protect the amine during synthesis but can be removed to allow for further functionalization or interaction with biological molecules.

Enzyme Inhibition

Research indicates that compounds similar to (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate can act as inhibitors of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through epigenetic modifications. For instance, related compounds have shown IC50 values ranging from 14 nM to 67 nM against various HDAC isoforms, indicating significant potential as anti-cancer agents .

Case Studies

- HDAC Inhibition : A study on azumamides, which are structurally related to (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate, demonstrated their selective inhibition against class I HDACs. The findings suggest that modifications in the structure can lead to enhanced potency and selectivity against specific HDAC isoforms .

- Peptide Synthesis : The compound has been employed as an intermediate in synthesizing peptide-based drugs. Its ability to protect amine groups while allowing for selective reactions makes it valuable in developing therapeutics targeting various diseases .

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate. These derivatives have been characterized for their biological activities, including:

- Anticancer Properties : Compounds derived from this structure have exhibited promising anticancer activities through HDAC inhibition.

- Selectivity Profiles : Variations in side chains and functional groups have been shown to affect selectivity towards different HDAC isoforms, suggesting that careful design can enhance therapeutic efficacy .

Data Table: Biological Activity Summary

| Compound Name | CAS Number | Molecular Weight | IC50 (nM) | Target |

|---|---|---|---|---|

| (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate | 105183-60-6 | 373.44 | TBD | HDAC Inhibitor |

| Azumamide C | TBD | TBD | 14 - 67 | HDAC1–3 |

| Azumamide E | TBD | TBD | >200 | HDAC10 |

属性

IUPAC Name |

benzyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(13-15-9-11-17(23)12-10-15)19(24)26-14-16-7-5-4-6-8-16/h4-12,18,23H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDNRJRGRZEVCM-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427063 | |

| Record name | Boc-L-tyrosine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19391-35-6 | |

| Record name | Boc-L-tyrosine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of BOC-TYR-OBZL in the synthesis of phosphotyrosine peptides?

A1: BOC-TYR-OBZL serves as a protected form of tyrosine, a key amino acid found in proteins. The "BOC" and "OBZL" groups are protecting groups that temporarily mask specific reactive sites on the tyrosine molecule. This is crucial during peptide synthesis as it prevents unwanted side reactions and ensures that the tyrosine is incorporated into the peptide chain at the desired position.

Q2: Can you explain the challenges associated with using BOC-TYR-OBZL in Fmoc-based peptide synthesis and the solution explored in the paper?

A2: The paper highlights a specific challenge encountered when combining BOC-TYR-OBZL with Fmoc-based peptide synthesis, a common technique for building peptides. [] The issue arises during the removal of the Fmoc protecting group, a step typically requiring piperidine treatment. The researchers found that this piperidine treatment led to undesired dephosphorylation of the tyrosine residue.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。